molecular formula C11H7NOS B3376953 3-(1-Benzothiophen-2-yl)-3-oxopropanenitrile CAS No. 1249556-86-2

3-(1-Benzothiophen-2-yl)-3-oxopropanenitrile

Cat. No.: B3376953
CAS No.: 1249556-86-2
M. Wt: 201.25 g/mol
InChI Key: JBFQOOFQRGZKRF-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Systems in Chemical Research

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are fundamental to the chemical sciences. rsc.org This class of organic molecules is exceptionally diverse and plays a pivotal role in chemistry, biology, and materials science. rsc.org A significant majority of known organic compounds are heterocyclic, and they form the structural backbone of countless natural products, including vitamins and enzymes. nih.govnih.gov In medicinal chemistry, heterocyclic systems are of paramount importance; it is estimated that over 85% of all biologically active substances contain a heterocyclic ring. nih.gov Their unique structures allow for the fine-tuning of properties like solubility and lipophilicity, which are critical for the development of effective and safe pharmaceutical agents. nih.gov Furthermore, their applications extend to industrial materials, where they are used in the creation of dyes, polymers, and advanced materials such as organic semiconductors. rsc.orgnih.gov

Overview of Benzothiophene (B83047) Derivatives in Synthetic Strategy

Benzothiophene, an aromatic compound formed by a benzene (B151609) ring fused to a thiophene (B33073) ring, is a privileged scaffold in medicinal chemistry. rsc.orgrsc.org Its derivatives are noted for their structural versatility and a wide spectrum of pharmacological activities. rsc.orgchemscene.com The benzothiophene core is present in several marketed drugs, including the osteoporosis treatment Raloxifene and the anti-asthmatic drug Zileuton. rsc.orgresearchgate.net The biological relevance of this scaffold has driven the development of numerous synthetic strategies to access its derivatives. chemscene.com These methods often involve various cyclization techniques and functional group manipulations to build the core structure and introduce diverse substituents. chemscene.com The broad range of biological effects exhibited by benzothiophene derivatives—including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties—cements their importance as a target for ongoing research in drug discovery and development. rsc.orgchemscene.com

Role of Oxopropanenitrile Moieties as Versatile Building Blocks

The 3-oxopropanenitrile (B1221605) moiety, also known as a β-ketonitrile, is a highly versatile functional group in organic synthesis. These compounds serve as valuable intermediates and building blocks for the construction of a wide array of more complex molecules, particularly various heterocyclic systems. nih.gov The presence of both a ketone and a nitrile group provides multiple reactive sites, enabling participation in cascade, domino, and sequential reactions. nih.gov

One of the most significant applications of β-ketonitriles is in the synthesis of nitrogen-containing heterocycles. For instance, they are common precursors for producing substituted pyridines, pyrazoles, and pyrimidines. The reaction of a β-ketonitrile with guanidine (B92328), for example, is a well-established method for constructing the 2-aminopyrimidine (B69317) ring, a core structure in many biologically active compounds. nih.gov The utility of β-ketonitriles has led to the development of various synthetic methods for their preparation, including the acylation of nitrile anions with esters, a variant of the Claisen condensation. researchgate.net

Contextualization of 3-(1-Benzothiophen-2-yl)-3-oxopropanenitrile within Current Chemical Research Landscape

The compound this compound (1) represents a strategic combination of the pharmacologically significant benzothiophene scaffold and the synthetically versatile β-ketonitrile functional group. While specific, in-depth research on this particular molecule is not extensively documented in peer-reviewed literature, its chemical structure allows for a clear contextualization within the current research landscape. It is logically positioned as a highly valuable, yet specialized, synthetic intermediate.

Physicochemical Properties

The basic molecular and predicted properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₇NOS
Molecular Weight 201.24 g/mol
Monoisotopic Mass 201.02484 Da
CAS Number 1249556-86-2 chemscene.com
Predicted XlogP 2.8

Plausible Synthesis

Based on established synthetic methodologies for β-ketonitriles, a probable route to synthesize this compound involves a Claisen-type condensation. This reaction would typically use 2-acetyl-1-benzothiophene as the starting ketone, which is then reacted with a cyanating agent, such as ethyl cyanoformate or diethyl carbonate, in the presence of a strong base like sodium ethoxide or sodium hydride. The base deprotonates the α-carbon of the acetyl group, creating a nucleophilic enolate that subsequently attacks the electrophilic cyanating agent to form the target β-ketonitrile.

Potential Reactivity and Applications

The true value of this compound lies in its potential as a precursor for more complex heterocyclic systems. Its β-ketonitrile moiety makes it an ideal substrate for cyclocondensation reactions. For example, reaction with guanidine would be expected to yield a 2-amino-4-(1-benzothiophen-2-yl)pyrimidine derivative. This resulting molecule would merge the benzothiophene core with a diaminopyrimidine scaffold, a combination known to be of interest in the development of kinase inhibitors and other therapeutic agents. The compound therefore serves as a bridge, enabling synthetic chemists to readily combine the benzothiophene pharmacophore with other important heterocyclic structures, thereby generating novel and diverse molecular libraries for biological screening.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1-benzothiophen-2-yl)-3-oxopropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NOS/c12-6-5-9(13)11-7-8-3-1-2-4-10(8)14-11/h1-4,7H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFQOOFQRGZKRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249556-86-2
Record name 3-(1-benzothiophen-2-yl)-3-oxopropanenitrile
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Spectroscopic and Structural Characterization Techniques for 3 1 Benzothiophen 2 Yl 3 Oxopropanenitrile

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a primary tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of 3-(1-Benzothiophen-2-yl)-3-oxopropanenitrile is expected to exhibit several characteristic absorption bands corresponding to its key structural features.

The most prominent peaks would include a sharp, strong absorption for the nitrile (C≡N) group, typically found in the 2260-2220 cm⁻¹ region. Another key feature is the strong absorption from the ketone carbonyl (C=O) stretch, which is expected between 1700-1680 cm⁻¹ due to its conjugation with the benzothiophene (B83047) ring. The aromatic benzothiophene moiety would produce multiple signals, including C=C stretching vibrations within the 1600-1450 cm⁻¹ range and C-H stretching vibrations above 3000 cm⁻¹. researchgate.net The methylene (B1212753) (-CH₂) group would be identified by its C-H stretching vibrations, typically appearing in the 2950-2850 cm⁻¹ range.

Table 1: Predicted FT-IR Data for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch > 3000 Medium-Weak
Methylene C-H Stretch 2950 - 2850 Medium-Weak
Nitrile (C≡N) Stretch 2260 - 2220 Strong, Sharp
Ketone (C=O) Stretch 1700 - 1680 Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the complete atomic connectivity of an organic molecule by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the aromatic protons and the aliphatic methylene protons.

The four protons on the benzene (B151609) portion of the benzothiophene ring are expected to appear as a complex multiplet pattern in the downfield region, typically between δ 7.3 and 8.0 ppm. chemicalbook.com The single proton on the thiophene (B33073) ring (H-3) would likely appear as a singlet further downfield. The two protons of the methylene (-CH₂) group, being adjacent to two electron-withdrawing groups (carbonyl and nitrile), are expected to resonate as a sharp singlet at approximately δ 3.8-4.2 ppm. rsc.org

Table 2: Predicted ¹H NMR Data for this compound

Proton Environment Chemical Shift (δ, ppm) Multiplicity Integration
Benzothiophene-H (aromatic) 7.3 - 8.0 Multiplet 5H

The ¹³C NMR spectrum reveals the different electronic environments of the carbon atoms in the molecule. Given the molecule's structure, a total of 11 distinct carbon signals are expected.

The carbonyl carbon (C=O) is the most deshielded and would appear at the lowest field, typically in the range of δ 180-190 ppm. libretexts.org The nitrile carbon (C≡N) signal is expected around δ 115-120 ppm. The carbons of the benzothiophene ring will produce a series of signals in the aromatic region (δ 120-145 ppm). mdpi.com The methylene carbon (-CH₂-), being an sp³-hybridized carbon, would appear at the highest field (most shielded), likely around δ 40-50 ppm. rsc.org

Table 3: Predicted ¹³C NMR Data for this compound

Carbon Environment Predicted Chemical Shift (δ, ppm)
C=O (Ketone) 180 - 190
C (Benzothiophene, quaternary) 135 - 145
CH (Benzothiophene, aromatic) 120 - 135
C≡N (Nitrile) 115 - 120

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed. ipb.ptresearchgate.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal coupling between adjacent protons. This would be particularly useful for assigning the specific protons within the complex multiplet of the benzothiophene ring system. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the methylene proton signal to the methylene carbon signal and each aromatic proton to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. ipb.pt This is crucial for piecing the molecular fragments together. Key expected correlations would include the methylene protons showing a correlation to the carbonyl carbon, the nitrile carbon, and carbon-2 of the benzothiophene ring. This would unequivocally confirm the C-C bond between the propanenitrile unit and the benzothiophene core.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (molecular formula C₁₁H₇NOS), the calculated monoisotopic mass is 201.02 Da. uni.lu

In a high-resolution mass spectrum (HRMS), the molecular ion peak ([M]⁺) would be observed at m/z 201.0243, confirming the elemental formula. Common adducts such as [M+H]⁺ (m/z 202.0321) and [M+Na]⁺ (m/z 224.0141) are also expected, particularly with soft ionization techniques like electrospray ionization (ESI). uni.lu

Electron impact (EI) ionization would cause fragmentation. The major fragmentation pathway would likely involve alpha-cleavage adjacent to the carbonyl group. libretexts.org This could result in two primary fragment ions:

A benzothiophene-carbonyl cation ([C₉H₅OS]⁺) at m/z 161, resulting from the loss of a ·CH₂CN radical.

A benzothiophene cation ([C₈H₅S]⁺) at m/z 133, resulting from the loss of the entire ·COCH₂CN side chain.

Table 4: Predicted High-Resolution Mass Spectrometry Data

Ion Formula Calculated m/z
[M]⁺ [C₁₁H₇NOS]⁺ 201.0243
[M+H]⁺ [C₁₁H₈NOS]⁺ 202.0321
[M+Na]⁺ [C₁₁H₇NNaOS]⁺ 224.0141
Fragment 1 [C₉H₅OS]⁺ 161.0056

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, sulfur) in the compound. This technique is fundamental for verifying the purity and empirical formula of a newly synthesized substance. The theoretical composition is calculated from the molecular formula, C₁₁H₇NOS. Experimental values for a pure sample are expected to be within ±0.4% of the calculated values. core.ac.uk

Table 5: Elemental Analysis Data for C₁₁H₇NOS

Element Symbol Atomic Mass Molar Mass ( g/mol ) % Composition
Carbon C 12.011 132.121 65.65%
Hydrogen H 1.008 7.056 3.51%
Nitrogen N 14.007 14.007 6.96%
Oxygen O 15.999 15.999 7.95%

X-ray Crystallographic Data for this compound Not Found

A comprehensive search for X-ray crystallographic data on the compound this compound did not yield specific structural elucidation studies. Consequently, detailed information regarding its solid-state structure, including unit cell parameters, space group, and precise bond lengths and angles as determined by X-ray diffraction, is not available in the public domain based on the conducted search.

For a complete structural and conformational analysis using X-ray crystallography, the compound would need to be synthesized, purified, and crystallized to obtain a single crystal of suitable quality for diffraction analysis. Such an analysis would provide definitive insights into the three-dimensional arrangement of the atoms, the planarity of the benzothiophene ring system in relation to the oxopropanenitrile substituent, and any intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing.

Without experimental crystallographic data, any discussion of the solid-state conformation of this compound would be speculative and fall outside the scope of this fact-based article. Further research and publication of its crystal structure are required to provide the specific details requested.

Reactivity and Chemical Transformations of 3 1 Benzothiophen 2 Yl 3 Oxopropanenitrile

Nucleophilic Reactions Involving the Nitrile and Carbonyl Groups

The presence of both a carbonyl and a nitrile group in 3-(1-Benzothiophen-2-yl)-3-oxopropanenitrile provides two primary sites for nucleophilic attack. The carbonyl carbon is highly electrophilic and readily undergoes addition reactions with various nucleophiles. For instance, reaction with amines, hydrazines, and hydroxylamines can lead to the formation of imines, hydrazones, and oximes, respectively. These reactions are often catalyzed by acids.

The nitrile group, while generally less reactive than the carbonyl group, can also participate in nucleophilic additions, typically under more forcing conditions or with specific catalysts. For example, it can be hydrolyzed to a carboxylic acid or an amide, or it can react with organometallic reagents. The active methylene (B1212753) group, situated between the electron-withdrawing carbonyl and nitrile groups, is highly acidic and can be easily deprotonated by a base to form a stable carbanion. This carbanion is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol-type condensations.

Cyclocondensation Reactions for Heterocycle Formation

The multifunctional nature of this compound makes it an excellent substrate for cyclocondensation reactions, leading to the formation of diverse heterocyclic systems.

The reaction of β-ketonitriles with hydrazine (B178648) and its derivatives is a well-established method for the synthesis of 5-aminopyrazoles. In a typical reaction, this compound would be expected to react with hydrazine hydrate (B1144303) in a suitable solvent, such as ethanol (B145695), often with catalytic amounts of acid or base. The reaction proceeds through initial condensation of hydrazine with the carbonyl group, followed by an intramolecular cyclization of the amino group onto the nitrile carbon, and subsequent tautomerization to yield the aromatic 5-amino-3-(1-benzothiophen-2-yl)-1H-pyrazole.

Different substituted hydrazines can be used to introduce substituents at the N1 position of the pyrazole (B372694) ring. The general reaction scheme is as follows:

Reactant 1Reactant 2ProductReaction Conditions
This compoundHydrazine Hydrate5-Amino-3-(1-benzothiophen-2-yl)-1H-pyrazoleEthanol, reflux
This compoundPhenylhydrazine5-Amino-3-(1-benzothiophen-2-yl)-1-phenyl-1H-pyrazoleAcetic Acid, reflux

The carbonyl group of this compound readily reacts with hydroxylamine (B1172632) and hydrazines to form the corresponding oxime and hydrazone derivatives. These reactions are typically carried out in a protic solvent like ethanol and are often catalyzed by a small amount of acid. The formation of these derivatives serves not only as a method for characterization but also as an intermediate step for further transformations. For example, the oxime can be a precursor for the synthesis of isoxazoles, and hydrazones can be used in the synthesis of pyrazoles and other nitrogen-containing heterocycles.

Reactant 1Reactant 2ProductTypical Conditions
This compoundHydroxylamine Hydrochloride3-(1-Benzothiophen-2-yl)-3-(hydroxyimino)propanenitrileEthanol, Pyridine, reflux
This compoundHydrazine Hydrate3-(1-Benzothiophen-2-yl)-3-hydrazinylidenepropanenitrileEthanol, reflux

While less common for β-ketonitriles, the formation of benzoxazine (B1645224) systems is plausible through a reaction with a suitable bifunctional reagent like 2-aminophenol. The reaction would likely proceed via initial formation of an enamine or imine intermediate by condensation of the carbonyl group with the amino group of 2-aminophenol. Subsequent intramolecular cyclization of the phenolic hydroxyl group onto the nitrile would lead to the formation of a benzoxazine derivative. This reaction may require specific catalysts and conditions to favor the desired cyclization pathway over other potential side reactions.

Triazolopyrimidine derivatives can be synthesized from this compound through a multicomponent reaction. A common approach involves the reaction of the β-ketonitrile with an aromatic aldehyde and 3-amino-1,2,4-triazole in the presence of a base catalyst like piperidine (B6355638) or triethylamine. researchgate.net The reaction likely proceeds through an initial Knoevenagel condensation of the aldehyde with the active methylene group of the β-ketonitrile, followed by a Michael addition of the aminotriazole and subsequent intramolecular cyclization and aromatization to afford the researchgate.netresearchgate.netjapsonline.comtriazolo[1,5-a]pyrimidine core. researchgate.net

The general structure of the resulting products would be 5-(1-benzothiophen-2-yl)-7-aryl- researchgate.netresearchgate.netjapsonline.comtriazolo[1,5-a]pyrimidine-6-carbonitriles.

Reactant 1Reactant 2Reactant 3Product ClassCatalyst
This compoundAromatic Aldehyde3-Amino-1,2,4-triazole5-(1-Benzothiophen-2-yl)-7-aryl- researchgate.netresearchgate.netjapsonline.comtriazolo[1,5-a]pyrimidine-6-carbonitrilesPiperidine or Triethylamine

The Gewald reaction is a powerful method for the synthesis of 2-aminothiophenes, and this compound is an ideal substrate for this transformation. The reaction involves the condensation of the β-ketonitrile with an active methylene compound (such as malononitrile (B47326) or ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst (e.g., morpholine (B109124) or triethylamine). The reaction proceeds through a Knoevenagel condensation followed by the addition of sulfur and subsequent cyclization and aromatization. This one-pot synthesis provides a straightforward route to highly substituted 2-aminothiophene derivatives.

For example, the reaction of this compound with malononitrile and sulfur would yield 2-amino-4-(1-benzothiophen-2-yl)thiophene-3,5-dicarbonitrile.

Reactant 1Reactant 2Reactant 3ProductCatalyst
This compoundMalononitrileSulfur2-Amino-4-(1-benzothiophen-2-yl)thiophene-3,5-dicarbonitrileMorpholine
This compoundEthyl Cyanoacetate (B8463686)SulfurEthyl 2-amino-4-(1-benzothiophen-2-yl)-5-cyanothiophene-3-carboxylateTriethylamine

Electrophilic Aromatic Substitution on the Benzothiophene (B83047) Moiety

The benzothiophene ring system is aromatic and can undergo electrophilic substitution. In unsubstituted benzothiophene, the C3 position is the most electron-rich and, therefore, the preferred site for electrophilic attack. However, the substituent at the C2 position in this compound, which is a 3-oxopropanenitrile (B1221605) group, is strongly electron-withdrawing. This deactivating group reduces the electron density of the entire benzothiophene ring system, making it less susceptible to electrophilic attack than unsubstituted benzothiophene.

The deactivating nature of the 2-acyl group primarily affects the thiophene (B33073) part of the molecule, especially the C3 position. Consequently, electrophilic aromatic substitution is expected to occur preferentially on the benzene (B151609) ring of the benzothiophene moiety. The likely positions for substitution would be C4, C5, C6, and C7. The precise location of the substitution will be governed by the directing effects of the C2 substituent and the inherent reactivity of the positions in the benzene portion of the benzothiophene ring. Generally, electrophilic substitution on 2-substituted benzothiophenes is a complex process that can lead to a mixture of products.

Typical electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using reagents like Br2 or Cl2 with a Lewis acid catalyst.

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group, though these reactions are often less successful with strongly deactivated substrates.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Given the deactivating effect of the 2-(3-oxopropanenitrile) substituent, harsh reaction conditions would likely be required to achieve electrophilic aromatic substitution on the benzothiophene ring of this compound.

Reaction Mechanisms and Kinetic Studies

Reaction Mechanisms:

No specific mechanistic studies for reactions involving this compound have been found in the surveyed literature. However, the mechanism of electrophilic aromatic substitution on this compound is expected to follow the well-established general mechanism for such reactions. This mechanism proceeds through a two-step process:

Formation of a Sigma Complex (Arenium Ion): The electrophile attacks the π-electron system of the aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. In the case of this compound, the attack would occur on one of the carbons of the benzene ring. The formation of this intermediate is the rate-determining step of the reaction. The electron-withdrawing substituent at C2 will destabilize the positive charge in the arenium ion, particularly if the charge is delocalized onto the thiophene ring.

Deprotonation: A weak base in the reaction mixture removes a proton from the carbon atom that was attacked by the electrophile. This step restores the aromaticity of the ring and yields the final substituted product.

The presence of the electron-withdrawing 2-(3-oxopropanenitrile) group is expected to increase the activation energy for the formation of the arenium ion, thus slowing down the reaction rate compared to unsubstituted benzothiophene.

Kinetic Studies:

As of the latest review of scientific literature, no kinetic studies specifically investigating the reaction rates of this compound in electrophilic aromatic substitution or other transformations have been published. General kinetic studies on substituted benzothiophenes indicate that electron-withdrawing substituents decrease the rate of electrophilic aromatic substitution. researchgate.net The magnitude of this rate decrease would depend on the specific reaction and conditions. A quantitative understanding of the reactivity of this compound would require dedicated kinetic experiments.

Theoretical and Computational Investigations of 3 1 Benzothiophen 2 Yl 3 Oxopropanenitrile

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, with Density Functional Theory (DFT) being a prominent method, are employed to investigate the fundamental properties of a molecule. researchgate.net DFT is valued for its balance of accuracy and computational efficiency, making it a standard tool for studying the electronic structure and geometry of organic compounds. researchgate.net For molecules in the benzothiophene (B83047) class, DFT calculations are used to predict a range of properties from stable conformations to spectroscopic signatures. researchgate.netresearchgate.net

The first step in most quantum chemical studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. nih.gov For derivatives of benzothiophene, methods like DFT with specific basis sets (e.g., B3LYP/6-311G(d,p)) are used to calculate the optimized structural parameters, including bond lengths and angles. researchgate.net These theoretical parameters are often compared with experimental data from techniques like X-ray diffraction for validation, and a good correlation is typically observed. researchgate.net

Conformational analysis is also critical, especially for molecules with rotatable bonds. This involves identifying different spatial arrangements (conformers) and calculating their relative energies to find the most stable, or ground-state, conformation. For related structures, studies have also considered different tautomeric forms (e.g., keto and enol forms), optimizing the geometry for each to determine their relative stability. researchgate.net

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. sid.ir

A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited, indicating potential for significant charge transfer interactions within the molecule. nih.gov DFT calculations are used to determine the energies of the HOMO and LUMO and to visualize their electron density distributions. researchgate.net This analysis helps in understanding the regions of the molecule that are most likely to be involved in chemical reactions. For instance, the distribution of HOMO and LUMO surfaces can indicate the primary sites for electrophilic and nucleophilic attacks.

ParameterDescriptionSignificance
EHOMO Energy of the Highest Occupied Molecular OrbitalRelates to the molecule's ability to donate electrons (ionization potential).
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalRelates to the molecule's ability to accept electrons (electron affinity).
Energy Gap (ΔE) ΔE = ELUMO - EHOMOIndicates chemical reactivity, kinetic stability, and polarizability. A smaller gap implies higher reactivity. nih.gov

Theoretical vibrational frequency calculations are a powerful tool for interpreting and assigning experimental spectroscopic data, such as that from Fourier-transform infrared (FTIR) and FT-Raman spectroscopy. nih.gov Using DFT, the harmonic vibrational frequencies of the optimized molecular structure can be calculated. nih.gov

These calculated frequencies correspond to the fundamental modes of vibration, such as stretching, bending, and twisting of bonds. researchgate.net By comparing the theoretical vibrational spectrum with the experimental one, researchers can confirm the structure of a synthesized compound. researchgate.net While a direct one-to-one match is rare due to the calculations being performed on an isolated molecule in the gas phase, a good agreement is generally found, validating both the calculated structure and the interpretation of the experimental spectrum. nih.gov

The energies of the frontier molecular orbitals (HOMO and LUMO) are used to calculate a set of global reactivity descriptors that quantify a molecule's chemical behavior. sid.ir These quantum chemical parameters provide a quantitative basis for predicting reactivity. nih.gov

Key reactivity descriptors include:

Ionization Potential (I) : Approximated as -EHOMO.

Electron Affinity (A) : Approximated as -ELUMO.

Electronegativity (χ) : A measure of an atom's ability to attract bonding electrons.

Chemical Hardness (η) : Measures resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. sid.ir

Global Softness (S) : The reciprocal of hardness; soft molecules are more reactive. nih.gov

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. sid.ir

These descriptors help classify molecules and predict their behavior in chemical reactions. For example, a molecule with high electrophilicity and global softness is predicted to be a strong electrophile and highly reactive. nih.gov

Molecular Docking Studies of Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.net This method is extensively used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. For derivatives of 3-(1-benzothiophen-2-yl)-3-oxopropanenitrile, docking studies can elucidate how they interact with the active sites of various biological targets.

Docking simulations place derivatives of the benzothiophene scaffold into the binding pocket of a target protein, calculating a binding energy or score that estimates the affinity of the ligand for the protein. laurinpublishers.com The analysis of the resulting docked pose reveals specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-cation interactions, between the ligand and the amino acid residues of the protein's active site. nih.govnih.gov

HIV-1 Ribonuclease H (RNase H): The RNase H domain of HIV-1 reverse transcriptase is a crucial target for antiviral drug development. nih.gov Docking studies on inhibitors of this enzyme, including various heterocyclic compounds, show that they often bind in the catalytic site by coordinating with essential magnesium ions and forming interactions with key residues. biointerfaceresearch.comresearchgate.net For example, studies on related inhibitors have identified interactions with highly conserved amino acids in the RNase H domain. researchgate.net

Kinase Active Sites: Protein kinases are a major class of drug targets, particularly in oncology. nih.gov Docking studies on benzothiazole (B30560) derivatives targeting c-Jun N-terminal kinase-3 (JNK3) have shown that ligands bind in the ATP pocket. These studies identified that a hydrogen bond with a specific glutamine residue (GLN155) was crucial for inhibitory activity and selectivity. nih.gov

Nuclear Receptors: Nuclear receptors, such as the Estrogen Receptor Alpha (ERα), are involved in signaling pathways and are targets for treating diseases like breast cancer. mdpi.com Docking studies of chalcone (B49325) derivatives into the ERα binding site have helped to understand how these compounds can act as antagonists by interacting with key residues like Leu346, Ala350, and Arg394, mimicking the interactions of known modulators like tamoxifen. mdpi.com

The insights gained from these ligand-protein interaction analyses are invaluable for structure-activity relationship (SAR) studies, guiding the design of new derivatives with improved potency and selectivity. nih.gov

Target ProteinPDB ID (Example)Key Interactions/Findings
HIV-1 Ribonuclease H 3K2PBinding in the catalytic active site, coordination with Mg²⁺ ions, interaction with conserved amino acid residues. biointerfaceresearch.com
c-Jun N-terminal kinase-3 (JNK3) 1JNKBinding in the ATP pocket, crucial hydrogen bond with GLN155 for selectivity. nih.gov
5-HT₁ₐ Serotonin Receptor Homology ModelElectrostatic interactions are key for explaining binding affinity. mdpi.comnih.gov
Estrogen Receptor α (ERα) 3ERTInteractions with key hydrophobic and polar residues (e.g., Arg394, Glu353) in the ligand-binding domain. mdpi.com

Prediction of Binding Modes and Affinities

No research articles detailing the prediction of binding modes or affinities for this compound through computational docking or other theoretical methods were identified. While studies exist for derivatives of benzothiophene, the specific binding interactions and affinity data for the title compound against any biological target remain uncharacterized in the available literature.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

There are no published studies that have employed molecular dynamics (MD) simulations to investigate the dynamic behavior of this compound. Information regarding its conformational flexibility, interaction stability with biological macromolecules, or solvent effects as determined by MD simulations is not available.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational studies focused on the structure-activity relationship (SAR) of this compound have not been reported in the scientific literature. Consequently, there is no available data from computational methods that would elucidate the key structural features of this molecule responsible for any potential biological activity.

Academic Research Applications and Chemical Utility of 3 1 Benzothiophen 2 Yl 3 Oxopropanenitrile Derivatives

Scaffold for Heterocyclic Library Synthesis

The unique chemical architecture of 3-(1-benzothiophen-2-yl)-3-oxopropanenitrile derivatives makes them highly valuable precursors in the field of synthetic organic chemistry, particularly for the construction of heterocyclic libraries.

The title compound serves as a key building block for synthesizing a wide array of nitrogen-containing heterocycles. Its reactive nature allows for cyclization reactions to form various ring systems. For instance, derivatives can be used to synthesize pyrazole (B372694), triazole, pyridinone, and pyrimidinone derivatives. researchgate.netscite.ai The synthesis process often involves reacting the parent compound or a closely related intermediate with different reagents to achieve diverse heterocyclic systems. This adaptability is crucial for generating novel chemical entities with potential biological activities. researchgate.net The creation of quinazoline, benzothiazole (B30560), thiadiazole, and imidazole (B134444) derivatives has also been demonstrated, highlighting the broad utility of related thiophene-based isothiocyanates in heterocyclic synthesis. researchgate.net

The ability to use this compound as a foundational scaffold enables extensive exploration of chemical space. By modifying the benzothiophene (B83047) ring, the nitrile group, or the oxo-group, chemists can systematically generate large libraries of related but distinct molecules. This systematic modification allows for the fine-tuning of physicochemical and biological properties. The synthesis of various derivatives, including those incorporating triazole, benzimidazole (B57391), and substituted aniline (B41778) moieties, demonstrates the scaffold's capacity to produce a wide range of structurally diverse compounds. mdpi.com This exploration is fundamental in drug discovery, where a broad and diverse set of molecules is required to identify candidates with desired therapeutic effects. The one-pot synthesis of N-heterocyclic compounds from related cyclopropenethione derivatives further illustrates the potential for creating complex polycyclic systems from simple, reactive starting materials. nih.gov

In Vitro Biological Research Contexts (strictly excluding human/clinical data)

Derivatives of the this compound scaffold have been the subject of numerous in vitro biological studies, demonstrating a range of activities in non-clinical research settings.

A significant area of research has focused on the antiproliferative effects of benzothiophene acrylonitrile (B1666552) analogs. Several novel derivatives have shown potent growth inhibition against a panel of human cancer cell lines, with GI₅₀ values often in the nanomolar range. nih.gov For example, certain Z-3-(benzo[b]thiophen-2-yl)-2-(phenyl)acrylonitrile analogs demonstrated significant cytotoxic activity, which was hypothesized to be due to their interaction with tubulin. nih.gov These compounds were also noted to be equipotent in cell lines known for P-glycoprotein-mediated resistance, suggesting they may overcome this common resistance mechanism. nih.gov

Notably, the E-isomer, E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile, exhibited very potent growth inhibition (GI₅₀ < 10.0 nM) across most of the human cancer lines examined. nih.gov Another analog, Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile, showed GI₅₀ values between 10.0 nM and 90.9 nM in 85% of the cancer cell lines screened. nih.gov Similarly, Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile displayed GI₅₀ values from 21.1 nM to 98.9 nM in 96% of the cell lines tested. nih.gov Other studies on related benzimidazole acrylonitriles have also reported micromolar inhibitory concentrations against the HCT-116 cancer cell line. mdpi.com

Table 1: Antiproliferative Activity of Selected Benzothiophene Acrylonitrile Analogs

Compound ID Structure Cancer Cell Line Panel (NCI-60) GI₅₀ Range (nM) Reference
5 Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile 85% of cell lines 10.0 - 90.9 nih.gov
6 Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile 96% of cell lines 21.1 - 98.9 nih.gov
13 E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile Most cell lines < 10.0 nih.gov

Derivatives of the benzothiophene scaffold have been evaluated for their efficacy against various microbial and fungal pathogens. In one study, a chalcone (B49325) derivative, (2E)-3-(1-benzothiophen-2-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one, was tested against fourteen types of bacteria and the fungus Candida albicans. jcsp.org.pkresearchgate.net The compound was effective against eight bacterial species, with Minimum Inhibitory Concentration (MIC) values of 1250 µg/mL for two strains and 5000 µg/mL for the other six. jcsp.org.pkresearchgate.netresearchgate.net

Other research efforts have synthesized libraries of chalcone and isoxazole (B147169) derivatives and tested them against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, and the fungus Aspergillus niger. amazonaws.com The results indicated that several of the synthesized compounds exhibited antibacterial and antifungal activities when compared against standard drugs at a concentration of 100 µg/mL. amazonaws.com Thiophene (B33073) derivatives incorporating triazole and benzimidazole moieties have also shown potential antimicrobial activities, with some compounds demonstrating potency greater than the standard drug gentamicin (B1671437) against Pseudomonas aeruginosa. mdpi.com

Table 2: Antimicrobial Activity of (2E)-3-(1-benzothiophen-2-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one

Pathogen Type Number of Strains Tested Number of Strains Inhibited MIC Range (µg/mL) Reference
Bacteria 14 8 1250 - 5000 jcsp.org.pkresearchgate.netresearchgate.net
Fungi (C. albicans) 1 1 Not specified jcsp.org.pkresearchgate.net
Protozoa (Leishmania major) 1 1 5000 jcsp.org.pkresearchgate.net

The structural features of benzothiophene and related scaffolds like benzisothiazolone make them suitable for designing enzyme inhibitors. Kinases, which play a central role in cellular signaling, are a major target in drug discovery, particularly in oncology. ugr.esed.ac.uk The dysregulation of kinase activity is linked to numerous diseases, and small molecules that can inhibit these enzymes are of great research interest. ugr.esed.ac.uk While specific studies on this compound as a kinase inhibitor are not detailed in the provided context, the general pursuit of heterocyclic compounds as kinase inhibitors is a well-established field. nih.gov

In the context of antiviral research, derivatives of the related benzisothiazolone pharmacophore have been identified as inhibitors of the HIV-1 reverse transcriptase (RT) enzyme. nih.govnih.gov This enzyme has two key functions: DNA polymerase activity and ribonuclease H (RNase H) activity. nih.govmdpi.com Notably, certain benzisothiazolone derivatives were found to be bifunctional, inhibiting both the RNase H and DNA polymerase activities of HIV-1 RT. nih.gov For example, two compounds, 2-(4-methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one and ethyl 2-(2-(3-oxobenzo[d]isothiazol-2(3H)-yl)thiazol-4-yl)acetate, demonstrated robust antiviral activity with 50% effective concentrations of 1.68 µM and 2.68 µM, respectively, in cell culture. nih.gov These derivatives represent a class of RT inhibitors that warrant further investigation for their mode of action and potential therapeutic applications. nih.gov

Table 3: Enzyme Inhibition Profile of Selected Benzisothiazolone Analogs

Compound Pharmacophore Target Enzyme Target Activity IC₅₀ Range Reference
Benzisothiazolone HIV-1 Reverse Transcriptase RNase H < 1.0 µM (for initial hits) nih.govnih.gov
Benzisothiazolone HIV-1 Reverse Transcriptase DNA Polymerase ~1 to 6 µM nih.govnih.gov

Antioxidant Capacity Research

While direct studies on the antioxidant capacity of this compound are not extensively documented in publicly available literature, the broader class of benzothiophene derivatives has been the subject of significant investigation for their antioxidant properties. Research into analogous structures provides a foundation for understanding the potential antioxidant activity of this specific compound and its derivatives.

Derivatives of 3-nitropropionic acid, which share some structural similarities with propanenitrile compounds, have been noted for a range of biological activities, including antioxidant properties. nih.gov The exploration of such derivatives often involves assessing their ability to scavenge free radicals and mitigate oxidative stress. nih.gov

Studies on tetrahydrobenzo[b]thiophene derivatives have revealed that certain compounds within this class exhibit significant antioxidant potency. nih.gov For instance, the synthesis and evaluation of a series of these compounds led to the identification of molecules with antioxidant capacities comparable to that of the standard antioxidant, ascorbic acid. nih.gov The total antioxidant capacity (TAC) of these derivatives was evaluated using the phosphomolybdenum method, a common assay for determining antioxidant activity. nih.gov The findings from such studies suggest that the benzothiophene core can be a crucial pharmacophore for the development of new antioxidant agents.

Further research into other benzothiophene derivatives has also highlighted their potential as antioxidants. These investigations often explore how different substituents on the benzothiophene ring system influence the compound's ability to donate electrons or hydrogen atoms to neutralize reactive oxygen species (ROS). The presence of specific functional groups can enhance the antioxidant activity, making these compounds promising candidates for further development in the context of diseases associated with oxidative stress.

The following table summarizes the findings from research on the antioxidant potential of related benzothiophene derivatives:

Derivative ClassKey FindingsReference Method
Tetrahydrobenzo[b]thiophene derivativesDemonstrated significant antioxidant potency, comparable to ascorbic acid.Phosphomolybdenum method
3-Nitropropionic acid derivativesNoted for a wide range of biological activities, including antioxidant properties.General biological activity screenings

Applications in Material Science Research

The utility of this compound and its analogs in material science is an emerging area of interest, primarily leveraging the electronic properties of the benzothiophene core. The related compound, 3-Oxo-3-(2-thienyl)propanenitrile, has been recognized for its potential in the development of organic semiconductors and conductive polymers. chemimpex.com The thiophene ring within this molecule contributes to its reactivity and electronic characteristics, making it a valuable intermediate for materials with enhanced electrical conductivity and stability. chemimpex.com

Benzothiophene derivatives, in a broader sense, are being explored for their applications in organic electronics. The inherent properties of the benzothiophene structure can be fine-tuned through chemical modification to create materials suitable for various electronic devices. While specific research on the direct application of this compound in material science is limited, its structural components suggest potential as a building block for more complex organic materials with tailored electronic or photophysical properties. The nitrile and oxo functionalities provide sites for further chemical reactions, allowing for the incorporation of this scaffold into larger polymeric or molecular systems.

Utilization in Probe Chemistry and Chemical Biology Tools

The compound this compound and its derivatives hold potential for use in probe chemistry and as chemical biology tools, largely due to the versatility of the oxopropanenitrile moiety. This functional group can participate in various chemical reactions, making it a useful handle for the synthesis of more complex molecules.

The closely related compound, 3-Oxo-3-(2-thienyl)propanenitrile, is described as a versatile building block in organic synthesis and pharmaceutical research. chemimpex.com Its structure facilitates the construction of diverse bioactive molecules. chemimpex.com This versatility is a key characteristic for the development of chemical probes, which are molecules designed to study biological systems. For example, the synthesis of non-proteinogenic α-amino acids has been achieved using derivatives of 3-(thiophen-2-yl)pentanenitrile, highlighting the utility of this chemical scaffold in creating building blocks for peptide and protein studies. mdpi.com

While there are no specific reports detailing the use of this compound as a chemical probe, its structural features suggest it could be adapted for such purposes. The benzothiophene core could serve as a fluorescent reporter group, or the reactive nitrile and keto groups could be used to attach linker molecules for conjugation to biomolecules or surfaces. The development of derivatives of this compound could lead to new tools for studying biological processes, such as enzyme activity or receptor binding.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

While established methods for the synthesis of β-ketonitriles and benzothiophene (B83047) derivatives exist, future research will likely focus on developing more efficient, sustainable, and versatile synthetic strategies for 3-(1-benzothiophen-2-yl)-3-oxopropanenitrile. Current efforts in organic synthesis are geared towards minimizing waste, reducing reaction times, and improving atom economy.

Future synthetic approaches could include:

Catalytic C-H Activation: Direct functionalization of the benzothiophene core to introduce the 3-oxopropanenitrile (B1221605) side chain would represent a significant advancement over traditional multi-step sequences. This approach avoids the pre-functionalization of starting materials, thereby streamlining the synthesis.

Flow Chemistry: The use of continuous-flow reactors can offer improved safety, scalability, and reaction control. Developing a flow-based synthesis would be particularly advantageous for producing libraries of analogues for screening purposes.

Photoredox Catalysis: This emerging area of synthesis uses light to drive chemical reactions under mild conditions. researchgate.net A photoredox-mediated pathway could provide novel routes to the target molecule or its derivatives, potentially accessing chemical space that is unavailable through traditional thermal methods. researchgate.net

Mechanochemistry: Solid-state synthesis through ball milling or other mechanochemical techniques can reduce or eliminate the need for bulk solvents, aligning with the principles of green chemistry.

These innovative methodologies promise not only to improve the synthesis of the title compound but also to facilitate the creation of a diverse range of derivatives with tailored properties.

Exploration of Undiscovered Reactivity Patterns

The this compound scaffold possesses multiple reactive sites, including the nitrile, the ketone, and the benzothiophene ring system. While the reactivity of β-ketonitriles is well-documented, the interplay between this functional group and the benzothiophene nucleus may give rise to unique and underexplored chemical transformations.

Future investigations are expected to focus on:

Cyclization Reactions: The β-ketonitrile moiety is a versatile precursor for the synthesis of various heterocyclic systems, such as pyrazoles, isoxazoles, and pyridines. New cascade or domino reactions starting from this compound could provide rapid access to complex fused heterocyclic structures with potential biological activity.

Reactions at the Benzothiophene Core: Exploring electrophilic substitution, metalation, and cross-coupling reactions on the benzothiophene ring of the molecule, while the β-ketonitrile is in place, could lead to novel functionalized derivatives. researchgate.net Understanding the directing effects of the side chain will be crucial for achieving regioselectivity. researchgate.net

Asymmetric Transformations: The development of catalytic asymmetric reactions to modify the 3-oxopropanenitrile side chain could lead to the synthesis of chiral building blocks, which are of significant interest in medicinal chemistry for interacting with biological targets stereoselectively.

A thorough investigation of these reactivity patterns will expand the synthetic utility of this compound, establishing it as a versatile platform for the construction of diverse molecular architectures.

Advanced Computational Modeling for Rational Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work and accelerating the design of new compounds with desired functions. For this compound, advanced computational modeling is a promising avenue for future research.

Key areas for computational investigation include:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the molecule's electronic structure, molecular orbitals (HOMO/LUMO), and electrostatic potential. researchgate.netresearchgate.net This information can provide insights into its reactivity, stability, and potential intermolecular interactions, aiding in the design of new reactions and materials. researchgate.net

Molecular Docking and Virtual Screening: In the context of drug discovery, computational docking can be used to predict the binding affinity and mode of interaction of this compound and its virtual derivatives with various biological targets. This allows for the rational design of more potent and selective inhibitors or modulators.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: For studying the compound's interaction within a biological system, such as an enzyme's active site, QM/MM methods can provide a more accurate picture by treating the ligand and key active site residues with a high level of theory while the rest of the protein is treated with a more computationally efficient method.

These computational approaches will enable a more targeted and efficient exploration of the chemical space around the this compound scaffold, reducing the time and resources required for experimental studies.

Computational MethodApplication in Future ResearchPredicted Outcome
Density Functional Theory (DFT)Elucidation of electronic properties and reactivityUnderstanding of reaction mechanisms and kinetic stability
Molecular DockingPrediction of binding to protein targetsIdentification of potential biological targets and lead optimization
QM/MM SimulationsModeling interactions in complex biological environmentsDetailed insight into enzyme-inhibitor interactions

Integration with High-Throughput Screening in Chemical Biology Research

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of compounds for a specific biological activity. dovepress.com The integration of this compound and its derivatives into HTS campaigns is a logical next step to uncover their therapeutic potential.

Future directions in this area involve:

Library Synthesis: The development of the novel synthetic methodologies discussed in section 7.1 will be crucial for creating a library of analogues of this compound. This library should feature systematic variations of the benzothiophene core and the side chain to explore the structure-activity relationship (SAR).

Phenotypic Screening: In addition to target-based screening, subjecting the compound library to phenotypic screens can uncover unexpected biological activities. dovepress.com These assays measure the effect of a compound on cell morphology, proliferation, or other observable characteristics, providing a broader view of its potential therapeutic applications. nih.gov

Direct-to-Biology HTS: Emerging "direct-to-biology" HTS platforms, where compound synthesis is performed in the same microplates used for biological screening, could accelerate the discovery process. rsc.orgsemanticscholar.org This approach minimizes the need for purification and handling of individual compounds, enabling rapid iteration and optimization of hits. rsc.orgsemanticscholar.org

By leveraging HTS, researchers can systematically probe the biological activity of the this compound scaffold against a wide range of targets and disease models, potentially identifying novel lead compounds for drug development.

Potential for Derivatization Towards New Functional Materials

The benzothiophene core is a key component in many organic electronic materials due to its rigid, planar structure and electron-rich nature, which facilitate charge transport. mdpi.com The functional versatility of this compound makes it an attractive starting point for the synthesis of new functional materials.

Promising research avenues include:

Organic Semiconductors: Derivatization of the benzothiophene ring with electron-donating or -withdrawing groups, or by extending the π-conjugated system, could modulate the material's electronic properties. mdpi.com The nitrile and ketone functionalities also offer handles for further modification to fine-tune molecular packing and solid-state properties, which are critical for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Fluorescent Materials and Sensors: The benzothiophene scaffold is known to be a part of many fluorescent molecules. By modifying the substituents on the core, it may be possible to tune the emission wavelength and quantum yield. mdpi.com The β-ketonitrile moiety could be functionalized to act as a recognition site for specific ions or molecules, making the resulting derivatives potential candidates for chemical sensors.

Nonlinear Optical (NLO) Materials: The presence of both electron-donating (benzothiophene) and electron-withdrawing (ketonitrile) groups within the same molecule suggests potential for NLO properties. Systematic derivatization and investigation of the structure-property relationships could lead to the development of new materials for applications in telecommunications and optical computing.

The exploration of this compound as a building block for functional materials represents a shift from its traditional consideration as a purely bioactive scaffold, opening up exciting opportunities in materials science.

Q & A

Basic: What synthetic methodologies are most effective for preparing 3-(1-Benzothiophen-2-yl)-3-oxopropanenitrile?

Answer:
The compound is typically synthesized via condensation reactions between benzothiophene derivatives and cyanoacetate precursors. A validated approach involves:

  • Step 1: Reacting 2-acetylbenzothiophene with ethyl cyanoacetate under basic conditions (e.g., piperidine in ethanol) to form the enamine intermediate.
  • Step 2: Acidic hydrolysis to yield the target compound.
    Key considerations:
  • Temperature control (0–5°C) minimizes side reactions like polymerization .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity.
    Data Table:
Starting MaterialReagents/ConditionsYield (%)Purity (HPLC)
2-AcetylbenzothiopheneEthyl cyanoacetate, piperidine, ethanol65–75≥98%

Basic: How can the molecular structure of this compound be confirmed experimentally?

Answer:
Multi-technique validation is critical:

  • Single-crystal X-ray diffraction (SCXRD): Resolves bond lengths/angles (e.g., C=O: 1.21 Å, C≡N: 1.15 Å) and confirms stereochemistry. Use SHELXL for refinement .
  • NMR spectroscopy:
    • ¹H NMR: Benzothiophene protons appear as doublets (δ 7.2–8.1 ppm); ketone-proton absence confirms cyclization.
    • ¹³C NMR: Carbonyl (δ ~190 ppm) and nitrile (δ ~115 ppm) signals validate functionality .
  • IR spectroscopy: Strong absorptions at ~2200 cm⁻¹ (C≡N) and ~1700 cm⁻¹ (C=O).

Advanced: How do steric and electronic effects of the benzothiophene moiety influence reactivity in cross-coupling reactions?

Answer:
The benzothiophene ring introduces:

  • Steric hindrance: The fused bicyclic system restricts access to the α-carbon, favoring regioselective reactions at the nitrile group.
  • Electronic effects: The sulfur atom enhances electrophilicity at the ketone, enabling nucleophilic additions (e.g., Grignard reagents).
    Case study: Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh₃)₄ and K₂CO₃ in THF. The benzothiophene’s electron-withdrawing nature increases reaction rate by 30% compared to phenyl analogs .

Advanced: What computational tools are recommended for modeling this compound’s interaction with biological targets?

Answer:

  • Molecular docking (AutoDock Vina): Predict binding affinity to enzymes (e.g., kinases). The benzothiophene’s planar structure facilitates π-π stacking with aromatic residues.
  • DFT calculations (Gaussian 16): Optimize geometry at B3LYP/6-31G* level to analyze frontier orbitals. HOMO-LUMO gaps (~4.2 eV) correlate with stability in biological media .
    Data Table:
Target ProteinDocking Score (kcal/mol)Binding Site Residues
JAK2 Kinase-9.3Leu983, Gly994

Advanced: How can crystallographic data resolve contradictions in reported tautomeric forms?

Answer:
SCXRD paired with Hirshfeld surface analysis distinguishes tautomers:

  • Enol vs. keto forms: Hydrogen-bonding patterns (e.g., O–H···N vs. C=O···H–N) are quantified via dnorm plots.
  • Refinement in OLEX2: Use the TWINABS module for twinned crystals, common in flexible nitrile derivatives .
    Example: A 2022 study resolved a 0.85 Ų electron density peak at the α-carbon, confirming the keto tautomer as dominant .

Basic: What solvents and conditions optimize its stability during storage?

Answer:

  • Storage: -20°C under argon in amber vials.
  • Solvent compatibility:
    • Polar aprotic (DMF, DMSO): Stabilize nitrile group but risk hydrolysis at >40°C.
    • Non-polar (hexane): Minimize degradation (shelf life: 6 months) but limit solubility .

Advanced: How does substituent variation on the benzothiophene ring affect biological activity?

Answer:

  • Electron-donating groups (e.g., -OCH₃): Reduce activity against JAK2 (IC₅₀ increases from 12 nM to 45 nM).
  • Halogen substitution (e.g., -Br): Enhances binding via halogen bonding (ΔG = -2.1 kcal/mol) but increases cytotoxicity .
    Data Table:
SubstituentJAK2 IC₅₀ (nM)LogP
-H122.3
-Br182.8
-OCH₃451.9

Basic: What analytical techniques quantify trace impurities in synthesized batches?

Answer:

  • HPLC-MS (C18 column, 0.1% TFA/ACN gradient): Detects ≤0.1% impurities (e.g., unreacted cyanoacetate at m/z 144).
  • Elemental analysis: Theoretical C: 64.7%, H: 3.6%, N: 6.4%; deviations >0.3% indicate incomplete purification .

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3-(1-Benzothiophen-2-yl)-3-oxopropanenitrile
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.